![molecular formula C25H28N2O4 B2367878 2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893354-23-9](/img/structure/B2367878.png)

2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

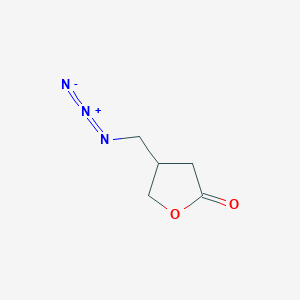

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring and a chromeno ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Chromeno ring is a bicyclic compound consisting of fused benzene and pyran rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the formation of the chromeno ring. The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . The formation of the chromeno ring could potentially be achieved through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is aromatic and planar, while the chromeno ring is bicyclic .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole and chromeno rings. Pyrrole rings can undergo electrophilic substitution reactions, while chromeno rings can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrole ring and the potential for hydrogen bonding could impact its solubility .Scientific Research Applications

Chemosensor Development

One notable application of compounds similar to 2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is in the development of chemosensors for transition metal ions. For instance, certain naphthoquinone-based chemosensors have been synthesized and characterized, demonstrating remarkable selectivity towards Cu2+ ions in specific solvent mixtures. This selectivity is associated with a color change from orange to intense blue, indicating potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Electron Transport in Solar Cells

In the field of solar energy, novel alcohol-soluble n-type conjugated polyelectrolytes have been synthesized for use as electron transport layers in inverted polymer solar cells. These materials, based on diketopyrrolopyrrole (DPP) backbones, exhibit high conductivity and electron mobility due to their electron-deficient nature. Their application in solar cells has shown to improve power conversion efficiency, indicating a promising avenue for enhancing solar cell performance (Hu et al., 2015).

Fungicidal Activity

Compounds containing the pyrrolidine-2,4-dione moiety, which is structurally related to the specified chemical, have been synthesized and tested for fungicidal activity. These compounds demonstrated visible activity against various plant pathogens, suggesting potential applications in agriculture and plant protection (Guihua et al., 2014).

Optical Properties and Applications

Symmetrically substituted diketopyrrolopyrrole derivatives have been studied for their photophysical properties, revealing potential applications in organic optoelectronic materials and biological systems. These compounds exhibit a range of absorption and emission properties, which can be tailored for specific applications in areas such as bioimaging and sensor development (Zhang et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[2-(diethylamino)ethyl]-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-5-26(6-2)13-14-27-22(17-9-7-8-10-19(17)30-4)21-23(28)18-15-16(3)11-12-20(18)31-24(21)25(27)29/h7-12,15,22H,5-6,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDMNNSKRFJCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)

![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)

![7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate](/img/structure/B2367802.png)

![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2367804.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2367812.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)